molecular formula C16H22N2O3 B11197935 1-(4-ethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide

1-(4-ethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B11197935
M. Wt: 290.36 g/mol
InChI Key: LUJTYRCZGXWZCV-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the pyrrolidine class of chemicals This compound is characterized by the presence of a pyrrolidine ring, an ethoxyphenyl group, and a carboxamide functional group

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions involving carboxylic acids and amines.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

1-(4-ethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(4-ethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

1-(4-ethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-acetylphenyl)piperidine-4-carboxamide: This compound has a similar structure but with an acetyl group instead of an ethoxy group.

    1-(4-aminopiperidin-1-yl)ethanone: This compound features an aminopiperidine moiety instead of a pyrrolidine ring.

    1-(5-amino-1,3-dihydroisoindol-2-yl)ethanone: This compound contains an isoindoline ring system instead of a pyrrolidine ring.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-5-oxo-N-propan-2-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C16H22N2O3/c1-4-21-14-7-5-13(6-8-14)18-10-12(9-15(18)19)16(20)17-11(2)3/h5-8,11-12H,4,9-10H2,1-3H3,(H,17,20)

InChI Key

LUJTYRCZGXWZCV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC(C)C

Origin of Product

United States

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